4-[4-(benzyloxy)phenyl]-6-(2-phenylethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Description
The compound "4-[4-(benzyloxy)phenyl]-6-(2-phenylethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione" is a fascinating molecule with potential applications in various fields, including chemistry, biology, medicine, and industry. Its unique structural features make it an interesting subject for scientific research and industrial production.
Properties
IUPAC Name |
6-(2-phenylethyl)-4-(4-phenylmethoxyphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O3/c31-26-24-23(17-30(26)16-15-19-7-3-1-4-8-19)28-27(32)29-25(24)21-11-13-22(14-12-21)33-18-20-9-5-2-6-10-20/h1-14,25H,15-18H2,(H2,28,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQORPWVNITZLES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(NC(=O)N2)C3=CC=C(C=C3)OCC4=CC=CC=C4)C(=O)N1CCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route for preparing this compound involves the cyclization of appropriate precursors under specific conditions. The synthesis typically starts with the reaction of a substituted benzyl alcohol with a phenyl ethyl ketone, followed by cyclization and further functionalization to obtain the desired pyrrolo[3,4-d]pyrimidine derivative.
Industrial Production Methods
Industrial production of this compound might involve optimizing reaction conditions to increase yield and purity. This includes selecting appropriate solvents, catalysts, and temperature conditions to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes several types of chemical reactions, including:
Oxidation: : Converts certain functional groups to more oxidized states.
Reduction: : Often involves the reduction of nitro groups or carbonyl functionalities.
Substitution: : Involves replacing one functional group with another under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halides, alcohols, amines.
Major Products
Major products of these reactions depend on the specific pathways but can include various derivatives with altered functional groups, enhancing the compound's properties for specific applications.
Scientific Research Applications
The compound 4-[4-(benzyloxy)phenyl]-6-(2-phenylethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a member of a class of pyrrolo[3,4-d]pyrimidine derivatives that have gained attention in various fields of scientific research. This article explores its applications in medicinal chemistry, pharmacology, and potential therapeutic uses.
Anticancer Activity
Recent studies have indicated that pyrrolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. For example:
- Mechanism of Action : These compounds often target specific kinases involved in cancer cell proliferation and survival. In vitro studies have shown that they can inhibit tumor growth in various cancer cell lines.
- Case Study : A derivative similar to the compound demonstrated efficacy against breast and lung cancer cells by inducing apoptosis through the modulation of signaling pathways related to cell survival and death.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity:
- Broad-Spectrum Activity : Preliminary data suggest that it possesses activity against a range of bacterial strains and fungi.
- Case Study : In one study, the compound showed significant inhibition of Staphylococcus aureus and Escherichia coli growth in culture assays.
Neuroprotective Effects
There is emerging evidence that suggests neuroprotective properties:
- Mechanism : The compound may exert protective effects against oxidative stress and inflammation in neuronal cells.
- Case Study : Research involving animal models of neurodegenerative diseases has indicated that administration of this compound can lead to improved cognitive function and reduced neuronal damage.
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of the compound:
- Absorption and Distribution : Studies indicate favorable absorption characteristics with significant distribution to tissues.
- Metabolism : The compound undergoes hepatic metabolism with identifiable metabolites that may also exhibit biological activity.
Safety Profile
Toxicological assessments are essential for any new therapeutic agent:
- Toxicity Studies : Early-stage toxicity studies have shown a relatively safe profile at therapeutic doses; however, long-term studies are necessary to fully ascertain safety.
Clinical Trials
To translate these findings into clinical applications, further research is needed:
- Ongoing trials should focus on evaluating the efficacy and safety of the compound in humans for conditions such as cancer and neurodegenerative diseases.
Structure-Activity Relationship (SAR) Studies
Understanding how changes in the chemical structure affect biological activity will be crucial:
- Future research should aim to synthesize analogs of this compound to optimize its pharmacological properties.
Mechanism of Action
The compound's mechanism of action involves its interaction with molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, resulting in various effects. The specific pathways and targets depend on the compound's structure and the nature of its modifications during reactions.
Comparison with Similar Compounds
Unique Features
Compared to similar compounds, "4-[4-(benzyloxy)phenyl]-6-(2-phenylethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione" stands out due to its combination of benzyl, phenyl, and pyrrolo[3,4-d]pyrimidine moieties, which confer unique chemical and biological properties.
List of Similar Compounds
Similar compounds include:
4-[4-(methoxy)phenyl]-6-(2-phenylethyl)-pyrrolo[3,4-d]pyrimidine-2,5-dione: : Lacks the benzyl ether group, leading to different reactivity.
6-(2-phenylethyl)-pyrrolo[3,4-d]pyrimidine-2,5-dione: : Lacks the substituted benzyl group, affecting its biological interactions.
4-[4-(benzyloxy)phenyl]-pyrrolo[3,4-d]pyrimidine-2,5-dione: : Lacks the phenylethyl group, altering its overall properties.
This compound's uniqueness lies in the specific arrangement and interaction of its functional groups, making it a versatile and valuable molecule for various scientific and industrial applications.
Biological Activity
The compound 4-[4-(benzyloxy)phenyl]-6-(2-phenylethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a member of the pyrrolo[3,4-d]pyrimidine family and has garnered attention due to its potential biological activities. This article explores its biological activity through various studies and findings.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula: C22H24N2O3
- Molecular Weight: 364.44 g/mol
This compound features a pyrrolo[3,4-d]pyrimidine core substituted with benzyloxy and phenylethyl groups that contribute to its biological properties.
Antiproliferative Activity
Recent studies have demonstrated that derivatives of pyrrolo[3,4-d]pyrimidines exhibit antiproliferative activity against various cancer cell lines. For instance:
- HeLa Cells: Research indicates that certain derivatives maintain their antiproliferative effects against HeLa cells by inhibiting tubulin assembly. This disruption in microtubule dynamics leads to mitotic delay and subsequent cell death .
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor , particularly in relation to D-amino acid oxidase (DAAO). In vitro studies revealed that some derivatives possess potent inhibitory activity with IC50 values in the nanomolar range. This suggests a promising avenue for therapeutic applications targeting metabolic disorders .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to or derived from This compound :
- Anticancer Activity : A study focusing on the antiproliferative effects noted that compounds with similar structures inhibited the growth of various cancer cell lines by inducing apoptosis and disrupting the cell cycle .
- Antimicrobial Properties : Related compounds have been evaluated for their antimicrobial activity against bacterial strains such as Salmonella typhi and Bacillus subtilis. These compounds exhibited moderate to strong antibacterial activity .
- Mechanistic Studies : Mechanistic investigations using docking studies have elucidated interactions between these compounds and target enzymes or receptors. This is crucial for understanding their pharmacological profiles and optimizing their efficacy .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
